Ethyl (R)-1-aminopiperidine-3-carboxylate hydrochloride

Description

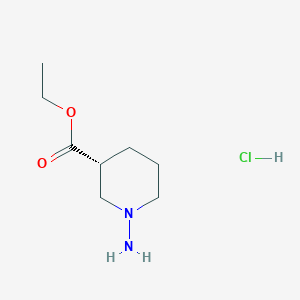

Ethyl (R)-1-aminopiperidine-3-carboxylate hydrochloride is a chiral piperidine derivative characterized by an ethyl ester group at position 3 and a primary amine at position 1 of the piperidine ring, with the stereochemistry specified as the (R)-enantiomer. This compound is structurally related to pharmacologically active piperidine and piperazine derivatives, which are often employed in medicinal chemistry due to their ability to modulate biological targets such as enzymes and receptors.

Key structural features include:

- Piperidine backbone: A six-membered saturated ring with one nitrogen atom.

- Ethyl ester group: Enhances lipophilicity and influences metabolic stability.

No direct synthesis protocol is provided in the evidence, but analogous compounds (e.g., glycine ethyl ester derivatives in ) suggest that carbodiimide-mediated coupling reactions may be employed for ester formation .

Properties

Molecular Formula |

C8H17ClN2O2 |

|---|---|

Molecular Weight |

208.68 g/mol |

IUPAC Name |

ethyl (3R)-1-aminopiperidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-2-12-8(11)7-4-3-5-10(9)6-7;/h7H,2-6,9H2,1H3;1H/t7-;/m1./s1 |

InChI Key |

ONSIDPBVDUHNCN-OGFXRTJISA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCN(C1)N.Cl |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-1-aminopiperidine-3-carboxylate hydrochloride typically involves the reaction of ethyl 3-aminopiperidine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process involves the following steps:

Starting Material Preparation: Ethyl 3-aminopiperidine-1-carboxylate is prepared through the reaction of piperidine with ethyl chloroformate.

Hydrochloride Formation: The resulting ethyl 3-aminopiperidine-1-carboxylate is then treated with hydrochloric acid to form Ethyl ®-1-aminopiperidine-3-carboxylate hydrochloride.

Industrial Production Methods

In an industrial setting, the production of Ethyl ®-1-aminopiperidine-3-carboxylate hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:

Batch or Continuous Reactors: Utilizing batch or continuous reactors to control the reaction parameters such as temperature, pressure, and concentration.

Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-1-aminopiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation Products: N-oxides of Ethyl ®-1-aminopiperidine-3-carboxylate hydrochloride.

Reduction Products: Amine derivatives of the compound.

Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl ®-1-aminopiperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl ®-1-aminopiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include:

Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Receptor Modulation: It can interact with receptors, altering their conformation and affecting signal transduction pathways.

Comparison with Similar Compounds

Piperidine/Piperazine-Based Inhibitors (H-Series)

lists several H-series inhibitors with structural similarities (Figure 3):

H-7 hydrochloride: 1-(5-isoquinolinesulfonyl)-2-methylpiperazine·2HCl.

H-8 hydrochloride: N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide·2HCl.

H-89: N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide·2HCl.

| Parameter | Ethyl (R)-1-aminopiperidine-3-carboxylate HCl | H-7 Hydrochloride | H-89 |

|---|---|---|---|

| Core structure | Piperidine | Piperazine | Piperazine-derived sulfonamide |

| Functional groups | Ethyl ester, primary amine | Isoquinoline sulfonyl, methyl | Bromocinnamyl, sulfonamide |

| Pharmacological target | Not explicitly stated | Protein kinase inhibitors | Protein kinase A inhibitor |

| Solubility | Likely polar due to HCl salt | High (due to sulfonamide) | Moderate (bulky substituents) |

Key differences :

Benzyl 4-Aminopiperidine-1-carboxylate

describes benzyl 4-aminopiperidine-1-carboxylate (C₁₃H₁₈N₂O₂), a positional isomer with a benzyl group instead of an ethyl ester:

| Parameter | Ethyl (R)-1-aminopiperidine-3-carboxylate HCl | Benzyl 4-Aminopiperidine-1-carboxylate |

|---|---|---|

| Substituent position | 3-carboxylate, 1-amine | 1-carboxylate, 4-amine |

| Molecular weight | ~212.7 g/mol (HCl salt) | 234.3 g/mol |

| Safety profile | No data available | Toxicological properties not investigated |

| Applications | Unknown (discontinued) | Intermediate in organic synthesis |

Key differences :

- Positional isomerism significantly alters steric and electronic properties, impacting biological activity or synthetic utility.

Alkyl-Substituted Piperidine Derivatives

highlights analogs like 4-DPCA and 2-DPCA , which feature a decyl (C₁₀H₂₁) chain at positions 4 or 2 of the piperidine ring:

| Parameter | Ethyl (R)-1-aminopiperidine-3-carboxylate HCl | 4-DPCA |

|---|---|---|

| Substituent | Ethyl ester at position 3 | Decyl chain at position 4 |

| Lipophilicity | Moderate (ester group) | High (long alkyl chain) |

| Biological role | Undefined | Antimicrobial or surfactant |

Key differences :

- The decyl chain in 4-DPCA enhances membrane permeability, making it suitable for surfactant applications, whereas the ethyl ester in the target compound may limit such utility .

Biological Activity

Ethyl (R)-1-aminopiperidine-3-carboxylate hydrochloride is a chiral compound belonging to the piperidine derivatives class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₉H₁₄ClN₃O₂

- Molecular Weight : Approximately 208.68 g/mol

- Structure : The compound features a piperidine ring with an amino group at the 1-position and an ethyl ester group at the carboxylate moiety, contributing to its unique chemical properties.

This compound exhibits its biological activity through various mechanisms:

- Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For instance, it may bind to enzyme active sites, preventing substrate binding and catalytic activity.

- Receptor Interaction : The compound modulates receptor activity, affecting signal transduction pathways crucial for cellular communication. This interaction can lead to alterations in neurotransmitter release and other physiological responses.

1. Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound possess antitumor properties. For example, ethyl β-carboline-3-carboxylate has been shown to induce apoptosis in cervical cancer cells by activating the p38/MAPK signaling pathway and increasing intracellular reactive oxygen species (ROS) levels .

2. Neuropharmacological Effects

The compound may influence GABAergic signaling pathways, potentially impacting seizure susceptibility. Increased GABA uptake in certain models suggests a role in modulating excitatory and inhibitory neurotransmission .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Ethyl (S)-1-aminopiperidine-3-carboxylate | Enantiomer with similar properties | Different biological activity due to stereochemistry |

| Methyl (R)-1-aminopiperidine-3-carboxylate | Methyl ester group instead of ethyl | Variation in solubility and reactivity |

| 1-Aminopiperidine-3-carboxylic acid | Non-esterified form | Lacks ester functionality; different reactivity |

This compound is unique due to its chiral nature and the presence of both an amino group and an ester group, which contribute to its distinct chemical behavior compared to similar compounds.

Study on Antitumor Activity

In a study involving cervical cancer cell lines, ethyl β-carboline-3-carboxylate demonstrated significant cytotoxicity, leading to increased apoptosis rates through oxidative stress mechanisms. This highlights the potential of piperidine derivatives in cancer therapy .

Neuropharmacological Research

Research has indicated that compounds similar to this compound may enhance GABAergic transmission, suggesting their use in treating neurological disorders characterized by excitability, such as epilepsy .

Q & A

Q. How can researchers optimize the synthesis of Ethyl (R)-1-aminopiperidine-3-carboxylate hydrochloride to achieve high enantiomeric purity?

- Methodological Answer : Synthesis typically involves esterification of (R)-1-aminopiperidine-3-carboxylic acid with ethanol under acidic conditions, followed by hydrochloride salt formation. To enhance enantiomeric purity, use chiral catalysts or resolving agents during esterification. For example, asymmetric hydrogenation or enzymatic resolution can reduce racemization . Control reaction parameters (temperature <40°C, anhydrous conditions) to minimize side reactions. Purification via recrystallization in ethanol or isopropanol improves yield and purity .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the piperidine ring, ester group, and stereochemistry.

- HPLC with Chiral Columns : Quantify enantiomeric excess (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

- Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).

- Emergency Procedures : For skin contact, rinse with water for 15+ minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can this compound serve as a chiral building block in asymmetric catalysis or drug synthesis?

- Methodological Answer : The (R)-configured amine and ester groups enable its use in stereoselective reactions. Examples:

- Ligand Design : Coordinate with transition metals (e.g., Ru, Pd) for asymmetric hydrogenation or cross-coupling. Adjust solvent polarity (e.g., THF vs. DCM) to optimize catalyst stability.

- Peptidomimetics : Incorporate into protease inhibitors by reacting the amine with activated carbonyls (e.g., NHS esters) .

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. lack of efficacy)?

- Methodological Answer :

- Dose-Response Studies : Test across a wide concentration range (nM–mM) to identify non-linear effects.

- Off-Target Screening : Use kinase profiling panels or proteome-wide affinity pulldowns to detect unintended interactions.

- Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like acetylcholinesterase or bacterial enzymes .

Q. What reaction mechanisms govern its stability under varying pH conditions, and how can this inform derivatization strategies?

- Methodological Answer :

- Acidic Hydrolysis (pH <3) : The ester group hydrolyzes to carboxylic acid, retaining stereochemistry at the α-carbon. Monitor via TLC (silica gel, ethyl acetate:hexane).

- Alkaline Conditions (pH >10) : Rapid deprotonation of the amine occurs, risking racemization. Stabilize by buffering at pH 7–8 during functionalization (e.g., acylation with DCC/DMAP) .

Q. How can continuous flow reactors improve the scalability and efficiency of its synthesis?

- Methodological Answer :

- Microreactor Setup : Use residence times <30 minutes and temperatures <50°C to prevent degradation.

- In-line Monitoring : Implement FTIR or UV sensors to track reaction progress.

- Automated Quenching : Integrate acid-scavenging cartridges post-reactor to isolate the hydrochloride salt .

Q. What structure-activity relationships (SARs) justify its exploration in neurodegenerative disease drug development?

- Methodological Answer :

- Piperidine Core : Mimics bioactive scaffolds in cholinesterase inhibitors (e.g., donepezil).

- Ester Bioisosteres : Replace the ethyl ester with trifluoroethyl or cyclopropyl groups to modulate blood-brain barrier penetration.

- Amine Functionalization : Introduce hydrophobic substituents (e.g., benzyl) to enhance target affinity .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.